Triptolide
Overview
Description
Mechanism of Action
Triptolide is a diterpenoid epoxide derived from the thunder god vine, Tripterygium wilfordii. It has been recognized for its impressive anti-inflammatory, anti-angiogenic, immunosuppressive, and antitumor qualities .
Target of Action
This compound has several putative target proteins, including polycystin-2, ADAM10, DCTPP1, TAB1, and XPB . Among these, XPB (ERCC3) and its partner protein GTF2H4 have been identified as major targets, with multiple this compound-resistant mutations existing in these proteins .
Mode of Action
This compound interacts with its targets in a complex manner. For instance, it has been found to covalently modify the Cys342 residue of XPB via its 12,13-epoxide group . This interaction renders cells nearly completely resistant to this compound . Furthermore, this compound has been implicated in inhibiting the activation of the JNK/PTEN-STAT3 signaling pathway .
Biochemical Pathways
This compound affects multiple biochemical pathways. It has been associated with the disruption of super-enhancer networks . It also induces multiple forms of regulated cell death (RCD), including apoptosis, autophagy, pyroptosis, and ferroptosis . Additionally, it has been found to inhibit the JAK/STAT3 pathway .
Pharmacokinetics
This compound’s pharmacokinetic properties are a significant concern. Its poor solubility and bioavailability have been identified as major obstacles to its clinical application . Strategies such as the development of water-soluble prodrugs and targeted nanoparticles are being explored to overcome these challenges .
Result of Action
At the molecular and cellular level, this compound has been associated with diverse toxic effects, including membrane damage, mitochondrial disruption, metabolism dysfunction, endoplasmic reticulum stress, oxidative stress, apoptosis, and autophagy . It also exhibits cytotoxicity toward both tumor cells and cancer-associated fibroblasts .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the encapsulation of this compound with targeted nanoparticles can enhance its anti-inflammatory properties and reduce toxicity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triptolide can be synthesized through various methods. One common approach involves the extraction from Tripterygium wilfordii using solvents such as ethyl acetate, methylene dichloride, and methanol . The extract undergoes several purification steps, including column chromatography and recrystallization, to isolate this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the plant material followed by purification. The process includes crushing the plant, extracting with solvents, and purifying the extract using techniques like column chromatography and recrystallization . Advanced methods such as nanostructure preparation and microsphere encapsulation have also been explored to enhance the bioavailability and reduce the toxicity of this compound .
Chemical Reactions Analysis
Types of Reactions: Triptolide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various this compound derivatives that have been studied for their enhanced pharmacological properties .
Scientific Research Applications
Triptolide has a wide range of scientific research applications:
Comparison with Similar Compounds
Triptolide is often compared with other diterpenoid compounds such as celastrol and oridonin:
Celastrol: Another bioactive compound from Tripterygium wilfordii, known for its anti-inflammatory and anticancer properties.
Oridonin: A diterpenoid isolated from Rabdosia rubescens, known for its antitumor and anti-inflammatory effects.
This compound’s unique structure and multiple biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBIRQPKNDILPW-CIVMWXNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041144 | |
Record name | Triptolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38748-32-2 | |
Record name | Triptolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38748-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triptolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038748322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triptolide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12025 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | triptolide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triptolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3bS,4aS,5aS,6R,6aR,7aS,7bS,8aS,8bS)-6-hydroxy-8b-methyl-6a-(propan-2-yl)-3b,4,4a,6,6a,7a,7b,8b,9,10-decahydrotrisoxireno[6,7:8a,9:4b,5]phenanthro[1,2-c]furan-1(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPTOLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19ALD1S53J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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